molecular formula C23H17FN4O4S B2377054 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide CAS No. 1226456-43-4

3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide

Cat. No. B2377054
CAS RN: 1226456-43-4
M. Wt: 464.47
InChI Key: DEJRJMBRSQVORU-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide, also known as FPA-124, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that target the central nervous system and has been found to have a high affinity for the sigma-1 receptor. In

Scientific Research Applications

Antineoplastic Applications

This compound, as part of the flumatinib class, has been studied for its antineoplastic properties, specifically as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia (CML). Flumatinib, undergoing clinical trials in China, has shown to undergo metabolism through various pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in humans. This study reveals the importance of electron-withdrawing groups in facilitating amide bond cleavage leading to the in vivo formation of different metabolic products (Gong et al., 2010).

Antifungal Activity

Novel pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activity. Specific compounds within this class have shown a high inhibition rate against Phomopsis sp., indicating their potential as effective antifungal agents. This research highlights the compound's effective use in combating fungal infections, particularly in agriculture (Wu et al., 2021).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, providing insights into the molecular structure and properties. For instance, the synthesis and X-ray crystal structure of a similar compound have been detailed, contributing to a deeper understanding of its chemical behavior and potential applications (Deng et al., 2014).

Histone Deacetylase Inhibition

Compounds like MGCD0103, which share structural similarities, have been shown to selectively inhibit histone deacetylases (HDACs). This activity has significant implications in cancer treatment, as these compounds can block cancer cell proliferation and induce apoptosis. Their oral bioavailability and in vivo antitumor activity make them promising candidates for clinical applications (Zhou et al., 2008).

Antimicrobial Activity

Derivatives of similar compounds have been found to exhibit notable antimicrobial activity. Studies have shown these compounds to be more active than reference drugs against certain strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial drugs (Kolisnyk et al., 2015).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4S/c1-31-18-5-3-2-4-16(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)12-14-6-8-15(24)9-7-14/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRJMBRSQVORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide

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